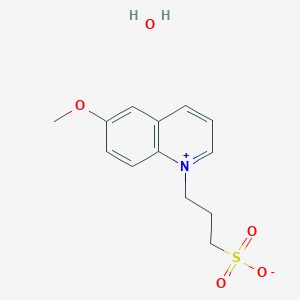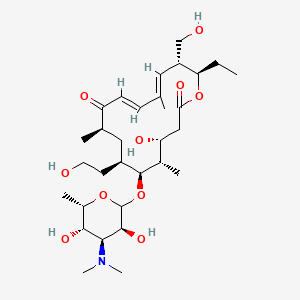
TGN-020 (sodium)
Descripción general
Descripción
TGN-020 (sodium) is a useful research compound. Its molecular formula is C8H5N4NaOS and its molecular weight is 228.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality TGN-020 (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TGN-020 (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
RNA Duplex Stability and Sodium Ions
The stability of RNA duplexes is significantly influenced by the concentration of sodium ions. Standard RNA optical melting experiments and sequence-based predictions of RNA secondary structure and thermodynamic properties often rely on parameters derived at a standard sodium concentration. However, physiological and experimental conditions frequently involve sodium concentrations that differ from this standard. Research has provided correction factors for melting temperature and free energy to account for variations in sodium ion concentrations, aiding the accuracy of RNA structure and thermodynamics predictions across a range of sodium conditions (Chen & Znosko, 2013).
Brine Transport in Granular Salt
Understanding the thermal, hydrological, and physicochemical behavior of brine, water vapor, and salt when moist salt is heated is crucial for the disposal of heat-generating nuclear waste (HGNW) in bedded salt. Research in this area aims to address knowledge gaps and ensure that numerical models accurately simulate these parameters and processes (Jordan et al., 2016).
Energy Efficient Thermal Storage
Sodium montmorillonite (Na-MMT), combined with Exfoliated graphite nanoplatelets (xGnP), has been used to create shape-stabilized phase change materials (PCMs) for thermal storage. These composites exhibit improved thermal conductivity and leakage prevention in their liquid state, offering a cost-effective, natural, and efficient solution for thermal energy storage (Jeong et al., 2015).
Sodium in Energy Storage and Batteries
Sodium has been extensively researched for its role in energy storage, particularly in sodium/sulfur and sodium/NiCl2 batteries, due to its high ion conductivity. Recent developments in renewable energy necessitate large batteries with a focus on lifetime, power, price, and material availability. Sodium-ion batteries (SIBs) meet these criteria, leading to significant scientific interest in developing new material families for these applications (Delmas, 2018).
Sodium in Biomedical Applications
Sodium MRI offers valuable biochemical information about tissue viability, cell integrity, and function, which is crucial for disease diagnosis, prognosis, and monitoring treatment outcomes. It has been applied to various human tissues, including the brain for stroke and tumor detection, breast cancer, articular cartilage, muscle, and kidney. Despite technical challenges, sodium MRI is a growing field in translational imaging research, providing unique insights not available through standard proton MRI (Madelin & Regatte, 2013).
Propiedades
IUPAC Name |
sodium;pyridine-3-carbonyl(1,3,4-thiadiazol-2-yl)azanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4OS.Na/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8;/h1-5H,(H,11,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHWOCDMDRVSHB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)[N-]C2=NN=CS2.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N4NaOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-(1,2-Diphenyl-1,2-ethenediyl)bis[phenol]](/img/structure/B8111953.png)



![2-{2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL}propanoate](/img/structure/B8111976.png)




![n-Propanal, o-[(pentafluorophenyl)methyl]oxime](/img/structure/B8112016.png)



![(2S)-2-Amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112051.png)